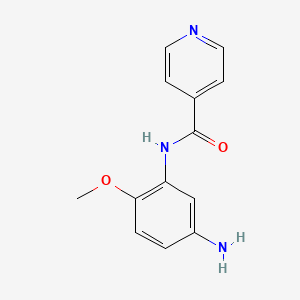

N-(5-Amino-2-methoxyphenyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKZNHVWUJXYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Isonicotinic Acid Derivatives with Substituted Anilines

The most common approach to prepare N-(5-Amino-2-methoxyphenyl)isonicotinamide involves the coupling of isonicotinic acid or its activated derivatives (e.g., acid chlorides or esters) with 5-amino-2-methoxyaniline. The key step is the formation of the amide bond, which can be achieved via:

- Direct amidation of isonicotinic acid with the aniline derivative in the presence of coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.

- Nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyridine derivatives and aniline derivatives under basic conditions.

For example, a study on the synthesis of related compounds demonstrated that substituted 2-chloropyridines reacted with substituted anilines in tert-butanol with potassium carbonate as a base, either at room temperature for 12–24 hours or under microwave irradiation at 120–160 °C for 10–30 minutes, to yield the corresponding N-aryl isonicotinamides. This method is adaptable for preparing this compound by selecting 5-amino-2-methoxyaniline as the nucleophile.

Reaction Conditions and Optimization

- Solvent: tert-Butanol is commonly used as the solvent for the nucleophilic aromatic substitution reactions due to its ability to dissolve both reactants and to facilitate the reaction.

- Base: Potassium carbonate is employed to deprotonate the aniline nitrogen, enhancing its nucleophilicity.

- Temperature: Reactions can be conducted at room temperature for longer durations or accelerated by microwave irradiation at elevated temperatures (120–160 °C).

- Time: Reaction times vary from 12 hours at room temperature to as short as 10 minutes under microwave conditions.

Alternative Synthetic Routes

- Acid Chloride Method: Isonicotinic acid can be converted to isonicotinoyl chloride using reagents like thionyl chloride or oxalyl chloride. Subsequent reaction with 5-amino-2-methoxyaniline in an inert solvent such as dichloromethane or tetrahydrofuran in the presence of a base (e.g., triethylamine) affords the desired amide.

- Direct Amidation: Using coupling agents like EDC or DCC with additives such as HOBt can facilitate amide bond formation directly from isonicotinic acid and the aniline derivative under mild conditions.

Purification and Characterization

After synthesis, the crude product is typically purified by recrystallization or column chromatography using solvents such as ethyl acetate and hexane. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Assesses purity.

Data Table: Representative Preparation Conditions for this compound

Research Findings and Mechanistic Insights

- The nucleophilic aromatic substitution mechanism proceeds via the displacement of the chlorine atom on the pyridine ring by the aniline nitrogen, facilitated by the electron-withdrawing effect of the pyridine nitrogen, which activates the ring toward nucleophilic attack.

- Microwave-assisted synthesis significantly improves reaction rates and yields by providing rapid and uniform heating.

- In acid chloride methods, the formation of the reactive acyl chloride intermediate enables efficient amide bond formation with minimal side reactions.

- Direct amidation using carbodiimide coupling agents avoids harsh reagents but may require longer reaction times and careful control of reaction conditions to minimize side products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can lead to various substituted phenyl derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Phosphodiesterase Type 4 (PDE4)

N-(5-Amino-2-methoxyphenyl)isonicotinamide has been identified as a selective inhibitor of phosphodiesterase type 4, which plays a crucial role in the modulation of inflammatory responses. Inhibition of PDE4 can lead to reduced release of inflammatory mediators, making this compound potentially useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

1.2 Anti-inflammatory Effects

Research indicates that compounds similar to this compound can inhibit the production of tumor necrosis factor (TNF), a key player in systemic inflammation. This suggests that the compound could be beneficial in managing various inflammatory diseases, including rheumatoid arthritis and psoriasis .

Oncology Applications

2.1 Anticancer Potential

Studies have suggested that derivatives of isonicotinamide compounds may exhibit anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression. For instance, compounds that inhibit PDE4 have been linked to reduced tumor growth in preclinical models, indicating a promising avenue for cancer therapeutics .

2.2 Mechanistic Insights

The anticancer activity may also be attributed to the compound's ability to interfere with DNA repair mechanisms and influence apoptosis pathways. These actions could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Enzyme Inhibition Studies

3.1 Role as an Enzyme Inhibitor

this compound has been studied for its potential as an enzyme inhibitor, particularly concerning enzymes involved in metabolic pathways. Its structural attributes allow it to bind effectively to target enzymes, thereby modulating their activity .

3.2 Applications in Drug Design

The compound's ability to inhibit specific enzymes makes it a candidate for drug design, particularly in creating more effective treatments for metabolic disorders and diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Insights :

- Methoxy and amino substitutions reduce toxicity compared to nitro-functionalized analogs (e.g., DNAN).

- Azo-linked oligomers exhibit amplified toxicity, likely due to redox-active properties .

- This compound’s lower toxicity may stem from its stable amide linkage, which resists enzymatic cleavage compared to nitro groups .

Structural and Functional Differences

- Amide vs. Nitro Groups : The isonicotinamide moiety enhances solubility and metabolic stability relative to nitroaromatics, which are prone to reduction into toxic intermediates .

- GRAS Compound Comparison: The structurally distinct N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)isonicotinamide (FEMA 4965) highlights the importance of substitution patterns; its sulfonamide and branched alkyl chain confer GRAS status, whereas environmental intermediates like this compound lack such evaluations .

Research Findings and Implications

- Environmental Persistence: Unlike DNAN, this compound is less likely to accumulate in anaerobic environments due to its lower reactivity and higher biodegradability .

Biological Activity

N-(5-Amino-2-methoxyphenyl)isonicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biochemical properties, and implications in therapeutic applications.

Target Enzymes

The primary target of this compound is Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the methylation of nicotinamide, impacting various metabolic pathways. Inhibition of NNMT by this compound can lead to alterations in the metabolism of nicotinamide and subsequently affect energy homeostasis and cellular proliferation .

Biochemical Pathways

The compound influences key enzymatic activities, particularly in metabolic pathways. For instance, it has been shown to inhibit succinate dehydrogenase, a critical enzyme in the respiratory chain, leading to changes in reactive oxygen species (ROS) production, which can affect cell signaling and gene expression.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Its inhibition of NNMT has been linked to reduced cell proliferation in various cancer cell lines. Specifically, studies have shown that compounds targeting NNMT can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound is being explored for its anti-inflammatory properties. It may modulate inflammatory pathways by affecting cytokine release and immune cell activation, although further studies are needed to elucidate these mechanisms fully .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits moderate solubility and permeability characteristics, which are critical for oral bioavailability. Its metabolic stability has also been assessed, indicating that it could be a viable candidate for further development as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of NNMT : A study demonstrated that this compound acts as a selective inhibitor of NNMT with an IC50 value indicating effective inhibition at low micromolar concentrations. This inhibition was associated with reduced proliferation rates in cancer cell lines .

- Cellular Metabolism : Research highlighted that the compound alters cellular metabolism by modulating key metabolic enzymes, which can lead to significant changes in energy utilization within cells.

- Inflammation Modulation : Another study focused on the compound's ability to inhibit pro-inflammatory cytokine release from macrophages, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Amino-2-methoxyphenyl)isonicotinamide | Similar amino and methoxy substitutions | Moderate anticancer activity |

| N-(5-Amino-3-methoxyphenyl)isonicotinamide | Different methoxy position | Potential anti-inflammatory effects |

| N-(5-Amino-2-ethoxyphenyl)isonicotinamide | Ethoxy instead of methoxy | Varying potency against NNMT |

This compound stands out due to its unique substitution pattern, which may confer distinct reactivity and selectivity compared to similar compounds .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, amide NH at δ 8.2–8.5 ppm) and carbon assignments (e.g., carbonyl at ~165 ppm) .

- IR spectroscopy : Identify amide I (C=O stretch at ~1650 cm⁻¹) and NH bending (1540–1580 cm⁻¹) .

- X-ray crystallography : Resolve polymorphic forms (e.g., hydrogen-bonding patterns in crystal lattices) critical for stability studies .

How can researchers resolve contradictions in biological activity data between different derivatives of isonicotinamide compounds?

Advanced Research Question

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) and compare IC50 values across derivatives .

- Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects. For example, derivatives with para-substituted pyridines may exhibit divergent Akt/mTOR pathway modulation .

- Dose-response validation : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

What methodologies are employed to determine the polymorphic forms of this compound, and how do these forms impact its physicochemical properties?

Advanced Research Question

- Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., Form I: 196°C vs. Form II: 185°C) to distinguish polymorphs .

- Powder X-ray Diffraction (PXRD) : Analyze lattice spacing differences (e.g., d-spacing at 5.2 Å vs. 4.8 Å) to confirm structural diversity .

- Solubility testing : Polymorphs with looser crystal packing (e.g., metastable forms) exhibit higher aqueous solubility but lower thermal stability .

How can computational modeling be integrated with experimental data to predict the metabolic stability of this compound derivatives?

Advanced Research Question

- In silico ADMET prediction : Use tools like SwissADME to identify metabolic soft spots (e.g., methoxy group demethylation susceptibility) .

- CYP450 inhibition assays : Validate predictions via human liver microsome incubations. For example, hydroxylated metabolites may correlate with low bioavailability (<20%) in rats .

- QSAR models : Train models on existing derivatives to prioritize compounds with reduced clearance (e.g., logP <3.5 enhances metabolic stability) .

What are the critical steps in purifying this compound to achieve pharmaceutical-grade quality?

Basic Research Question

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 7:3 v/v) to maximize crystal yield and purity (>99% by HPLC) .

- Lyophilization : For hygroscopic batches, freeze-drying ensures long-term stability under inert gas storage .

What strategies are recommended for modifying the scaffold of this compound to enhance target selectivity while minimizing off-target effects?

Advanced Research Question

- Bioisosteric replacement : Substitute the pyridine ring with thiazole to reduce hERG inhibition while retaining target affinity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and reduce CYP450-mediated metabolism .

- Fragment-based screening : Identify minimal pharmacophores via X-ray co-crystallography with target proteins (e.g., RAF kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.